molecular formula C6H4N4O2 B573989 4h-isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrazine CAS No. 178472-31-6

4h-isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrazine

Cat. No.: B573989
CAS No.: 178472-31-6
M. Wt: 164.124
InChI Key: IAGJODKVXINNKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4h-isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4h-isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrazine typically involves the construction of the oxadiazole and oxazole rings followed by their fusion with the pyrazine ring. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with nitriles can lead to the formation of oxadiazole rings, which can then be further reacted with suitable reagents to form the fused heterocyclic system .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4h-isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole-oxazole derivatives with additional oxygen functionalities, while reduction may produce partially or fully reduced heterocycles .

Scientific Research Applications

4h-isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4h-isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4h-isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrazine is unique due to its specific ring fusion pattern, which imparts distinct chemical and physical properties.

Properties

CAS No.

178472-31-6

Molecular Formula

C6H4N4O2

Molecular Weight

164.124

InChI

InChI=1S/C6H4N4O2/c1-4-6(12-8-1)10-3-9-11-5(10)2-7-4/h1-3,7H

InChI Key

IAGJODKVXINNKQ-UHFFFAOYSA-N

SMILES

C1=C2N(C=NO2)C3=C(N1)C=NO3

Synonyms

4H-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrazine(9CI)

Origin of Product

United States

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